molecular formula C10H15F2IN2O B2837097 5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856096-86-0

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2837097
CAS No.: 1856096-86-0
M. Wt: 344.144
InChI Key: YJYKIGWTYRDUEM-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butoxymethyl group, a difluoroethyl group, and an iodine atom attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the difluoroethyl group: This can be accomplished by reacting the intermediate with 2,2-difluoroethyl bromide under nucleophilic substitution conditions.

    Iodination: The final step involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent such as N-iodosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole imparts unique properties compared to its chloro, bromo, and fluoro analogs. Iodine is larger and more polarizable, which can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions. This can lead to differences in biological activity, solubility, and overall chemical reactivity.

Properties

IUPAC Name

5-(butoxymethyl)-1-(2,2-difluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-2-3-4-16-7-9-8(13)5-14-15(9)6-10(11)12/h5,10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYKIGWTYRDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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